The compound (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one, also known as Ethanone, 1-(1R,2R,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-2-yl-, rel- (9CI), is a bicyclic organic compound characterized by its complex tricyclic structure. It has the molecular formula and a molecular weight of approximately 164.2 g/mol. The compound is classified under the category of oxabicyclic compounds due to the presence of an oxygen atom in its ring structure.
This compound can be sourced from various chemical databases and publications that focus on organic chemistry and structural analysis. It is classified primarily as an oxabicyclic ketone, which indicates that it contains both a ketone functional group and a bicyclic structure featuring oxygen.
The synthesis of (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one typically involves multi-step organic reactions that may include cyclization processes and functional group transformations. While specific synthetic routes for this compound are not extensively documented in the search results, general methods for synthesizing similar bicyclic compounds often involve:
The synthesis may require specialized conditions such as inert atmospheres or specific temperatures to facilitate the formation of the desired stereochemistry inherent in the compound.
The molecular structure of (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one features a tricyclic framework with a ketone group at the 3-position of the nonane ring system. The stereochemistry is defined by the R and S configurations at specific chiral centers.
C(=O)([C@]12[C@]([H])([C@@]3([H])O[C@]1([H])C=C3)CC2)C
This notation provides a way to represent the structure in a linear format suitable for computational analysis.
The compound can participate in various chemical reactions typical of ketones and bicyclic compounds:
Reactions involving this compound would require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity.
The mechanism of action for this compound in biological systems or chemical processes is not explicitly detailed in available literature but can be inferred based on its structural characteristics:
Further studies would be necessary to elucidate specific pathways or interactions within biological systems.
While specific physical properties such as melting point or boiling point are not provided in the search results, compounds of similar structure typically exhibit:
Chemical properties include reactivity with nucleophiles due to the electrophilic nature of the carbonyl group and stability under standard laboratory conditions.
(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one has potential applications in:
Research into its biological activity could reveal further applications in medicinal chemistry or materials science.
CAS No.: 109434-24-4
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 75023-40-4